4-Fluoro-4-deoxy-D-galactopyranose is a chemically modified sugar analog that has garnered interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The modification at the C-4 position with a fluorine atom creates a unique compound that can serve as a substrate or inhibitor for certain biochemical processes. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of 4-Fluoro-4-deoxy-D-galactopyranose, drawing on the findings from several research studies.
In medicinal chemistry, 4-Fluoro-4-deoxy-D-galactopyranose derivatives have been explored for their potential as inhibitors of glycosaminoglycan biosynthesis. The synthesis of 4-deoxy-4-fluoro analogs of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose demonstrated significant inhibition of hepatic glycosaminoglycan biosynthesis, which could have implications for the treatment of disorders related to extracellular matrix production6.
The compound has also been used in biochemical research to study carbohydrate-protein interactions. The preparation of methyl 4-deoxy-4-fluoro-β-D-galactopyranoside and its binding to a specific immunoglobulin highlights its utility in probing the molecular details of antigen-antibody recognition2. Additionally, the synthesis of specifically fluorinated methyl β-glycosides of (1→6)-β-D-galactooligosaccharides, including the 4-fluoro derivative, has contributed to the understanding of the structure and function of oligosaccharides in biological systems3.
In structural biology, the crystal structure of related fluorinated galactopyranosides has been determined, providing insights into the conformational preferences of these modified sugars and their potential interactions with other molecules7. This information is valuable for the rational design of drugs and the development of novel therapeutic agents.
While the provided data does not include specific case studies, the synthesis and characterization of these compounds, as well as their interactions with biological molecules, serve as foundational research that could lead to case studies in drug development and disease treatment1 2 3 6 7.
The synthesis and study of 4-fluoro-4-deoxy-D-galactopyranose are rooted in carbohydrate chemistry, particularly focusing on modifications that enhance the understanding of metabolic pathways. Its classification falls under fluorinated carbohydrates, which are known for their unique interactions with enzymes and biological systems due to the electronegative nature of fluorine .
The synthesis of 4-fluoro-4-deoxy-D-galactopyranose typically involves several key steps:
For instance, one reported method involves converting a protected derivative of D-galactose into its p-tosyl derivative before performing nucleophilic fluorination with TBAF, followed by deacetylation to obtain 4-fluoro-4-deoxy-D-galactopyranose .
The molecular structure of 4-fluoro-4-deoxy-D-galactopyranose features a pyranose ring typical of hexoses. Key characteristics include:
The introduction of fluorine at the C-4 position alters the sterics and electronics of the molecule, potentially affecting its interactions with enzymes and receptors in biological systems .
4-Fluoro-4-deoxy-D-galactopyranose participates in various chemical reactions typical of carbohydrates:
The mechanism of action for 4-fluoro-4-deoxy-D-galactopyranose primarily revolves around its role in metabolic pathways:
Key physical and chemical properties include:
These properties are essential for determining how 4-fluoro-4-deoxy-D-galactopyranose interacts with biological systems and how it can be utilized in experimental settings .
The applications of 4-fluoro-4-deoxy-D-galactopyranose span several scientific fields:
4-Fluoro-4-deoxy-D-galactopyranose (C₆H₁₁FO₅) is a fluorinated monosaccharide derivative where the C4 hydroxyl group of D-galactopyranose is replaced by fluorine. This substitution creates a stable C–F bond with a dissociation energy of ~441 kJ/mol, significantly higher than the C–OH bond (~385 kJ/mol) [6]. The fluorine atom’s van der Waals radius (1.47 Å) closely mimics that of oxygen (1.52 Å) and hydrogen (1.20 Å), enabling it to function as a bioisostere for either group [1] [6]. The equatorial fluorine at C4 in the preferred 4C1 chair conformation sterically and electronically mimics the native hydroxyl group, while the altered bond polarity (C–F dipole moment: 1.41 D) disrupts hydrogen-bonding networks [6] [9].
Table 1: Structural Parameters of 4-Fluoro-4-deoxy-D-galactopyranose
Property | Value/Characteristic | Biological Implication |
---|---|---|
Anomeric form | α/β pyranose equilibrium | Influences glycoside bond stability |
C–F bond length | 1.39–1.42 Å | Mimics C–O bond length (1.43 Å) |
Van der Waals radius (F) | 1.47 Å | Between O (1.52 Å) and H (1.20 Å) |
Ring conformation | 4C1 chair | Maintains galactose-like geometry |
Dipole moment (C–F) | 1.41 D | Disrupts H-bonding vs. OH (1.94 D) |
The synthesis of 4-fluoro-4-deoxy-D-galactopyranose emerged in the 1970s as part of efforts to develop glycosidase inhibitors. Early routes relied on nucleophilic displacement of galactose-derived triflates or epoxides using inorganic fluorides (e.g., KF, KHF₂), yielding low stereoselectivity [4] [9]. The introduction of diethylaminosulfur trifluoride (DAST) in 1975 revolutionized fluorination, enabling direct SN2 inversion at C4 with improved efficiency [1] [6]. For example, DAST-mediated fluorination of 1,6-anhydro-2-azido-4-O-benzyl-β-D-galactopyranose achieved 74–78% yield with strict inversion, confirmed by 19F NMR coupling constants (3JH3,F4 = 21.5 Hz) [9].
The 2010s saw advances in regioselective fluorination to avoid olefin byproducts. Bis(2-methoxyethyl)aminosulfur trifluoride (BAST) proved superior for multigram-scale synthesis of glycosyl donors like 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-β-D-galactopyranoside, minimizing elimination (85:15 product:olefin ratio) [1]. Key innovations included:
Table 2: Evolution of Synthetic Methods for 4-Fluoro-D-galactose Derivatives
Era | Key Reagents | Yield (%) | Limitations | Advances |
---|---|---|---|---|
1970s | KHF₂, KF | 30–45 | Low stereoselectivity | First access to 4-fluoro analogs |
1980s | DAST | 60–75 | Competing elimination | Streamlined inversion at C4 |
2000s | BAST | 74–78 | Requires anhydrous conditions | Scalable (>kg), high purity |
2010s | DAST/1,6-anhydro scaffolds | 82–90 | Multi-step protection needed | Enhanced stereocontrol |
4-Fluoro-4-deoxy-D-galactopyranose disrupts glycan biosynthesis by inhibiting glycosyltransferases and epimerases. As a substrate analog, it competitively binds UDP-galactose-binding pockets but resists further metabolism. Key mechanisms include:
UDP-galactose 4-epimerase (GalE) inhibition: Fluorine’s electronegativity destabilizes the keto intermediate in the epimerization cycle. Bacterial GalE from Bifidobacterium longum shows 50-fold reduced activity with 4-fluoro-UDP-galactose due to impaired NAD⁺-mediated hydride transfer [3]. Structural analyses reveal that Asn200 and Cys299 residues form a flexible C2-binding pocket accommodating fluorine, but catalytic efficiency (kcat/KM) drops by 98% [3].
Glycosyltransferase suppression: Acetylated derivatives (e.g., 1,3,6-tri-O-acetyl-4-fluoro-D-galactosamine) impede O-linked glycan elongation in cancer cells. PC-3 prostate cancer cells treated with 100 μM show 70% reduction in cell-surface sialyl-LewisX expression, disrupting selectin-mediated adhesion [9].
Metabolic sensor modulation: In Alzheimer’s disease models, 4-fluoro-D-galactose reduces O-GlcNAcylation by 40% by depleting UDP-GalNAc pools, accelerating tau hyperphosphorylation at Ser356 [8]. This occurs via the hexosamine biosynthetic pathway (HBP), where fluorine impedes flux toward nucleotide sugars [5] [8].
Glycosidase resistance: Incorporation into glycoconjugates confers hydrolytic stability. α-Linked glycopeptides containing 4-fluoro-D-galactose exhibit 10-fold slower cleavage by β-galactosidases due to destabilization of the oxocarbenium transition state [6] [9].
These properties enable targeted interrogation of galactose metabolism in diseases like cancer and neurodegeneration, providing a tool to study glycan-mediated signaling without eliciting broad metabolic toxicity [5] [8].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5